Cas no 2068151-21-1 (2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one 化学的及び物理的性質
名前と識別子
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- 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
- 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one
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- MDL: MFCD30146423
- インチ: 1S/C9H9BrN2O/c10-7-2-1-6-3-4-12(11)9(13)8(6)5-7/h1-2,5H,3-4,11H2
- InChIKey: HWDXUAOMBIFXGL-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC(Br)=C2)CCN1N
2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300039-0.05g |
2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |
2068151-21-1 | 95.0% | 0.05g |
$1109.0 | 2025-03-19 | |
Enamine | EN300-300039-0.5g |
2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |
2068151-21-1 | 95.0% | 0.5g |
$3070.0 | 2025-03-19 | |
Enamine | EN300-300039-10.0g |
2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |
2068151-21-1 | 95.0% | 10.0g |
$16930.0 | 2025-03-19 | |
Enamine | EN300-300039-1.0g |
2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |
2068151-21-1 | 95.0% | 1.0g |
$3937.0 | 2025-03-19 | |
Enamine | EN300-300039-5.0g |
2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |
2068151-21-1 | 95.0% | 5.0g |
$11418.0 | 2025-03-19 | |
Enamine | EN300-300039-2.5g |
2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |
2068151-21-1 | 95.0% | 2.5g |
$7718.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589299-1g |
2-Amino-7-bromo-3,4-dihydroisoquinolin-1(2H)-one |
2068151-21-1 | 98% | 1g |
¥21451 | 2023-04-08 | |
1PlusChem | 1P024SCA-250mg |
2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |
2068151-21-1 | 95% | 250mg |
$2470.00 | 2023-12-19 | |
1PlusChem | 1P024SCA-2.5g |
2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |
2068151-21-1 | 95% | 2.5g |
$9602.00 | 2023-12-19 | |
Aaron | AR024SKM-1g |
2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |
2068151-21-1 | 95% | 1g |
$5439.00 | 2025-02-15 |
2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one 関連文献
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2. Book reviews
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-oneに関する追加情報
2-Amino-7-Bromo-1,2,3,4-Tetrahydroisoquinolin-1-one (CAS No. 2068151-21-1): A Comprehensive Overview
2-Amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 2068151-21-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one make it a valuable candidate for various pharmacological studies.
The molecular structure of 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one consists of a tetrahydroisoquinoline core with an amino group at the 2-position and a bromine atom at the 7-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The amino group can participate in hydrogen bonding and other intermolecular interactions, while the bromine atom can influence the compound's lipophilicity and electronic properties.
Recent research has highlighted the potential of 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one in various therapeutic areas. One notable application is in the treatment of neurological disorders. Studies have shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one can protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
In addition to its neuroprotective properties, 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one has also shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways. A study published in Cancer Research found that 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one can induce apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins such as Bax and Bak.
The pharmacokinetic properties of 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one have also been investigated to assess its suitability for therapeutic applications. Studies have shown that this compound has favorable oral bioavailability and can be effectively absorbed into the bloodstream. Furthermore, it exhibits good stability under physiological conditions and has a reasonable half-life in vivo. These properties make it a promising candidate for further development as a therapeutic agent.
The synthesis of 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one has been optimized to ensure high yields and purity. Various synthetic routes have been explored to produce this compound efficiently. One common approach involves the condensation of an appropriate amine with a substituted aryl bromide followed by reduction to form the tetrahydroisoquinoline core. The choice of reagents and reaction conditions is crucial for achieving high yields and minimizing side reactions.
In conclusion, 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 2068151-21-1) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation in various therapeutic areas. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in the development of novel therapeutic agents.
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